

A Head-to-Head Clinical Trial Comparison of SMA Therapies

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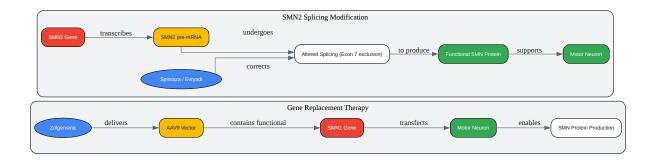
A detailed guide for researchers and drug development professionals on the comparative efficacy and safety of Zolgensma (onasemnogene abeparvovec), **Spinraza** (nusinersen), and Evrysdi (risdiplam) in the treatment of Spinal Muscular Atrophy (SMA).

This guide provides a comprehensive analysis of the available clinical trial data for the three leading therapies for Spinal Muscular Atrophy (SMA). While direct head-to-head trials are limited, this document synthesizes findings from pivotal clinical studies, indirect treatment comparisons, and meta-analyses to offer an objective comparison for the scientific community.

Therapeutic Mechanisms of Action

The three approved therapies for SMA employ distinct biological strategies to address the underlying genetic cause of the disease: the deficiency of the Survival Motor Neuron (SMN) protein. Zolgensma utilizes a gene replacement approach, while **Spinraza** and Evrysdi act as SMN2 splicing modifiers.[1]





Caption: Mechanisms of Action for SMA Therapies.

Quantitative Comparison of Clinical Trial Data

The following tables summarize key efficacy and safety data from the pivotal clinical trials of Zolgensma, **Spinraza**, and Evrysdi. It is important to note that these trials had different patient populations and endpoints, making direct comparisons challenging.

Table 1: Efficacy in Infantile-Onset SMA (Type 1)



Outcome Measure	Zolgensma (STR1VE/START)	Spinraza (ENDEAR)	Evrysdi (FIREFISH)
Survival Rate	95%[2]	60%[2]	86%[2]
Ventilation-Free Survival	Zolgensma was the only treatment to reduce the number of patients requiring ventilatory support.[2]	Not explicitly stated in snippets.	81% of children were alive without needing permanent ventilation after five years of treatment.[3]
Motor Milestone Achievement (Sitting Unassisted)	59% able to sit independently for >30 seconds.[1]	A majority of treated infants achieved head control, rolling abilities, and were able to sit without support for at least 30 seconds.[4]	59% could sit without support for 30 seconds after five years of treatment.[3] [5]
CHOP INTEND Score Improvement	Rapid and sustained improvement in motor function.[4]	Significant improvements in motor milestones.[4]	186% higher rate of achieving a ≥ 4-point improvement compared with nusinersen.[6]

Table 2: Efficacy in Later-Onset SMA (Type 2 & 3)

Outcome Measure	Spinraza (CHERISH)	Evrysdi (SUNFISH)
Change in HFMSE Score	Mean increase of 3.9 points from baseline at 15 months.[7]	Statistically significant improvement in HFMSE score (WMD: 0.87).[8]
Motor Function Improvement	Clinically meaningful improvements in motor function were seen at 15 months.[7]	Showed a statistically significant improvement in MFM32.[8]

Table 3: Overview of Safety Profiles



Adverse Events	Zolgensma	Spinraza	Evrysdi
Common Side Effects	Elevated liver enzymes, vomiting, thrombocytopenia, elevated troponin-I.[4]	Respiratory infections, constipation, headache, back pain, post-lumbar puncture syndrome.[4]	Fever, diarrhea, rash, mouth ulcers, joint pain, urinary tract infections.[9]
Serious Adverse Events	Potential for liver damage.	Complications associated with repeated spinal injections.	The overall adverse event profile was reflective of the underlying disease. [10]

Experimental Protocols of Key Clinical Trials

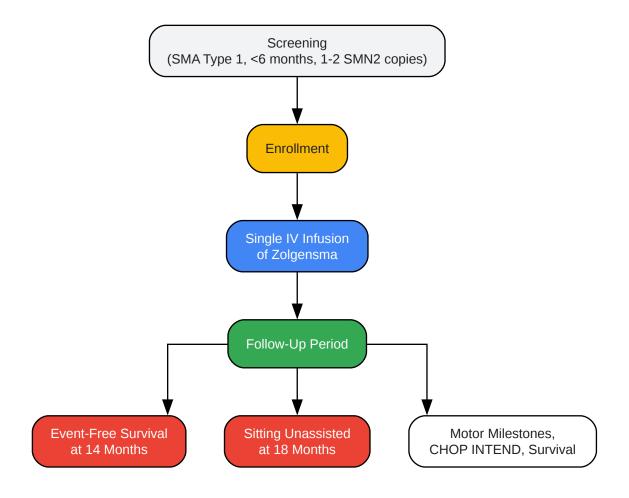
Detailed methodologies are crucial for interpreting clinical trial outcomes. Below are summaries of the protocols for the pivotal trials of each therapy.

Zolgensma (onasemnogene abeparvovec)

STR1VE Trial:

- Design: A Phase 3, open-label, single-arm, single-dose, multicenter trial.[1]
- Patient Population: Infants with SMA Type 1 who were less than 6 months of age at the time
 of gene therapy, with one or two copies of the SMN2 gene.
- Primary Outcome Measures:
 - Event-free survival at 14 months of age.
 - The ability to sit independently for more than 30 seconds at 18 months of age.[1]
- Key Efficacy Endpoints: Achievement of developmental motor milestones, change from baseline in CHOP INTEND score, and survival.





Caption: Zolgensma STR1VE Trial Workflow.

Spinraza (nusinersen)

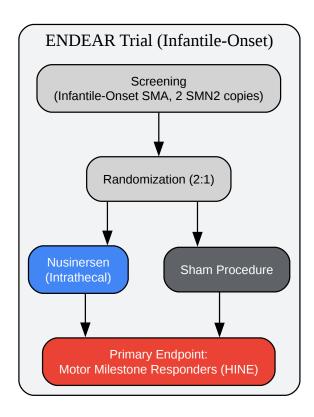
ENDEAR Trial:

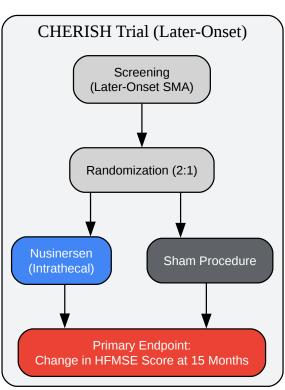
- Design: A Phase 3, randomized, double-blind, sham-controlled trial.[9]
- Patient Population: Infants with infantile-onset SMA (symptom onset before 6 months of age)
 and two copies of the SMN2 gene.[9]
- Intervention: Intrathecal injections of nusinersen or a sham procedure.
- Primary Outcome Measure: The proportion of motor milestone responders as measured by the Hammersmith Infant Neurological Examination (HINE).

CHERISH Trial:



- Design: A Phase 3, randomized, double-blind, sham-controlled study.[7]
- Patient Population: Children with later-onset SMA (symptom onset after 6 months of age).[7]
- Intervention: Intrathecal injections of nusinersen or a sham procedure.
- Primary Outcome Measure: Change from baseline in the Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months.[7]





Caption: Spinraza Pivotal Trial Workflows.

Evrysdi (risdiplam)

FIREFISH Trial:

• Design: An open-label, two-part pivotal clinical trial.[5][6] Part 1 was a dose-finding study, and Part 2 was a single-arm study at the selected dose.[5]

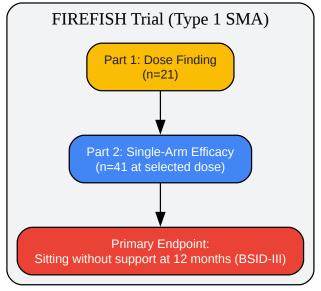


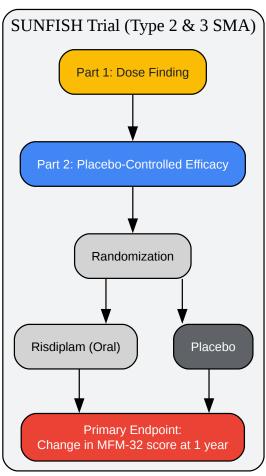
- Patient Population: Infants aged 2 to 7 months with Type 1 SMA.[6]
- Primary Outcome Measure (Part 2): The proportion of infants sitting without support for at least 5 seconds at 12 months, as measured by the Gross Motor Scale of the Bayley Scales of Infant and Toddler Development—Third Edition (BSID-III).[5]

SUNFISH Trial:

- Design: A two-part, double-blind, placebo-controlled pivotal study.[4] Part 1 determined the dose for the confirmatory Part 2.
- Patient Population: Individuals aged 2-25 years with Type 2 or 3 SMA.[4]
- Primary Outcome Measure (Part 2): Change from baseline in the Motor Function Measure
 32 (MFM-32) scale after one year of treatment compared to placebo.[4]







Caption: Evrysdi Pivotal Trial Workflows.

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